
4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production methods for boronic esters often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: They can be reduced to form boranes.
Substitution: Boronic esters can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, often in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds, depending on the reactants used.
Applications De Recherche Scientifique
Chemistry
Boronic esters are crucial in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology
In biological research, boronic esters are used in the development of sensors and probes for detecting various biomolecules.
Medicine
Boronic esters have applications in medicinal chemistry, particularly in the design of enzyme inhibitors and drug delivery systems.
Industry
In the industrial sector, boronic esters are used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of boronic esters often involves the formation of a boronate complex with a target molecule. This interaction can inhibit enzyme activity or facilitate the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2,4,6-Trichlorophenylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane is unique due to the presence of the trichloro and methoxy groups, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H16BCl3O3 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BCl3O3/c1-12(2)13(3,4)20-14(19-12)9-7(15)6-8(16)11(18-5)10(9)17/h6H,1-5H3 |
Clé InChI |
LZHABULGJXENPH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2Cl)Cl)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


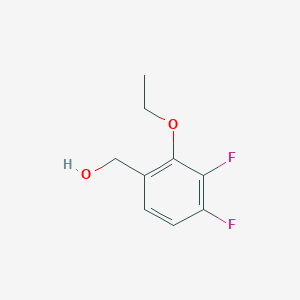
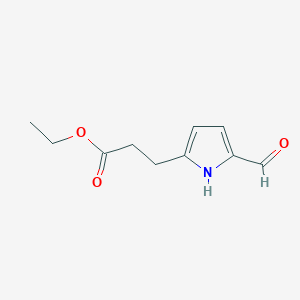
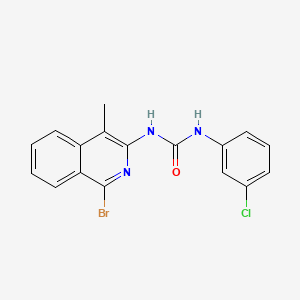
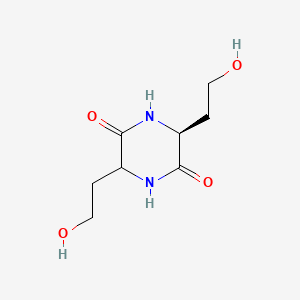

![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
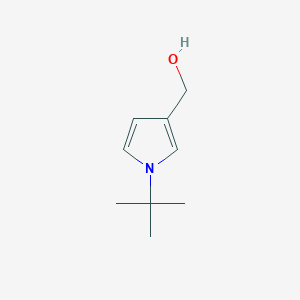

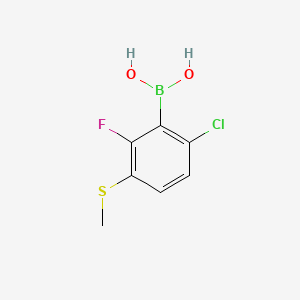
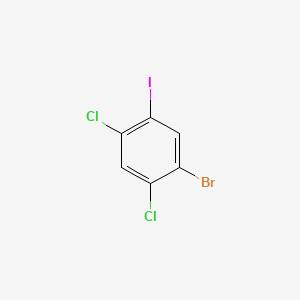
![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)


